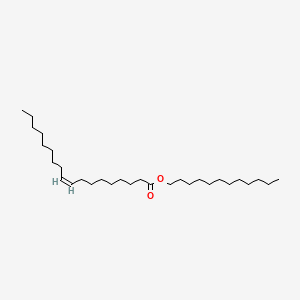
9-Octadecenoic acid (9Z)-, dodecyl ester
Descripción general
Descripción
Lauryl Oleate is an ester derived from the combination of oleic acid and lauryl alcohol. It is synthesized through esterification processes, leveraging catalysts to facilitate the reaction. The compound finds applications in various industries, including cosmetics, lubricants, and surfactants, due to its unique physicochemical properties.
Synthesis Analysis
The catalytic synthesis of Lauryl Oleate involves esterification, where oleic acid and lauryl alcohol react in the presence of catalysts such as La_2O_3/TiOSO_4. This catalyst exhibits excellent activity, achieving an esterification ratio above 96% under optimized conditions (Li De-zhong, 2006).
Molecular Structure Analysis
The molecular structure of Lauryl Oleate is characterized by the ester linkage between the fatty acid (oleic acid) and the alcohol (lauryl alcohol). This structure imparts hydrophobic properties to the molecule, making it an effective emollient and surfactant. Advanced spectroscopic techniques such as NMR and mass spectrometry are typically used for structural elucidation.
Chemical Reactions and Properties
Lauryl Oleate participates in various chemical reactions characteristic of esters, including hydrolysis and transesterification. Its chemical behavior in polymerization reactions has also been explored, particularly in the synthesis of functionalized monomers and polymers for adhesive applications. The molecule's reactivity is influenced by its unsaturated oleic acid component, which can undergo oxidation and other modifications (Shana P. Bunker & R. Wool, 2002).
Aplicaciones Científicas De Investigación
Lipase-Catalyzed Production in High-Pressure Carbon Dioxide
The biosynthesis of lauryl oleate has been explored under high-pressure carbon dioxide environments. A study by Knez et al. (2007) utilized lipase-catalyzed production of lauryl oleate by esterification with 1-dodecanol. The reaction was enhanced under high pressure, showing the potential of dense CO2 as a reaction medium in biosynthesis. This highlights lauryl oleate's role in biotechnological applications, particularly in enzymatic processes under variable pressure conditions (Knez et al., 2007).
Catalytic Synthesis Using La_2O_3/TiOSO_4
Li De-zhong (2006) investigated the synthesis of lauryl oleate using La_2O_3/TiOSO_4 as a catalyst. The study found this catalyst to be highly efficient for the esterification process. The optimal conditions achieved a high esterification ratio, indicating the effectiveness of La_2O_3/TiOSO_4 in the synthesis of lauryl oleate. This provides insights into the catalytic methods for producing lauryl oleate in industrial and chemical processes (Li De-zhong, 2006).
Photopolymerization of Functionalized Monomers
Walther et al. (2016) explored the photopolymerization of methacrylated methyl oleates, including lauryl methacrylate. The study found that these substances have higher reactivity compared to lauryl methacrylate in photoinitiated polymerization. This indicates the potential application of lauryl oleate derivatives in the field of photopolymerization, particularly in the development of coatings and materials with specific barrier functions (Walther et al., 2016).
Esterification Reaction in a Tubular Reactor
Mukesh et al. (1993) focused on the esterification of oleic acid with lauryl alcohol to form lauryl oleate in a tubular recycle reactor. This study demonstrates the application of lauryl oleate in chemical engineering and process optimization. The removal of water formed during the reaction was crucial for the efficiency of the process, showcasing lauryl oleate's role in industrial chemical reactions (Mukesh et al., 1993).
Industrial Polymerization Applications
Derry et al. (2015) investigated the polymerization-induced self-assembly using lauryl methacrylate. The study explored the use of poly(lauryl methacrylate)-poly(benzyl methacrylate) diblock copolymers in non-polar solvents for industrial applications. This research contributes to the understanding of lauryl oleate-related compounds in the context of industrial-scale polymerization and material science (Derry et al., 2015).
Mecanismo De Acción
Target of Action
Lauryl oleate, also known as dodecyl oleate, is primarily used in cosmetic formulations . Its primary targets are the skin cells, where it acts as an emollient . Emollients are substances that soften and smooth the skin. They work by forming an oily layer on the top of the skin that traps water in the skin .
Mode of Action
Lauryl oleate interacts with the skin by penetrating into the intercellular regions of the stratum corneum, the outermost layer of the skin . It increases the fluidity and solubilizes lipid components, as well as binds to keratin filaments, causing a disruption within corneocytes . This interaction results in the skin becoming more supple and smooth .
Biochemical Pathways
Lauryl oleate’s action involves the disruption of the lipid bilayer of the stratum corneum . This disruption increases the permeability of the skin, allowing for better penetration of other substances, such as drugs or active ingredients in skincare products . .
Pharmacokinetics
As a topical agent, it is primarily absorbed through the skin where it exerts its effects locally . Its impact on bioavailability is more relevant in the context of its role as a penetration enhancer, where it can increase the bioavailability of other compounds applied to the skin .
Result of Action
The molecular and cellular effects of lauryl oleate’s action primarily involve changes to the skin cells. It increases the fluidity of the lipid bilayer in the stratum corneum, disrupts the structure of corneocytes, and enhances the permeability of the skin . These changes result in the skin becoming softer and smoother, and can enhance the penetration of other substances applied to the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lauryl oleate. For instance, the presence of other compounds in a formulation can affect its ability to act as a penetration enhancer . Additionally, factors such as pH, temperature, and the presence of moisture can potentially influence its stability and efficacy . .
Direcciones Futuras
Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .
Análisis Bioquímico
Biochemical Properties
Lauryl oleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This interaction is crucial for the hydration process and involves the enzyme’s flavin adenine dinucleotide (FAD) cofactor, which optimizes the active site structure . Lauryl oleate also interacts with other hydratases and dehydratases, contributing to a wide range of biochemical reactions.
Molecular Mechanism
The molecular mechanism of lauryl oleate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lauryl oleate binds to specific enzymes, such as oleate hydratase, and modulates their activity. This binding interaction is facilitated by the enzyme’s FAD cofactor, which helps optimize the active site structure . Additionally, lauryl oleate can inhibit or activate other enzymes involved in lipid metabolism, leading to changes in gene expression and cellular function.
Metabolic Pathways
Lauryl oleate is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as oleate hydratase and other hydratases and dehydratases, which play a role in the hydration and dehydration of fatty acids . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and energy homeostasis.
Propiedades
IUPAC Name |
dodecyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36078-10-1 | |
| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





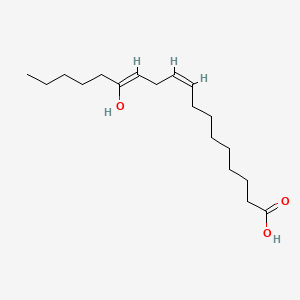
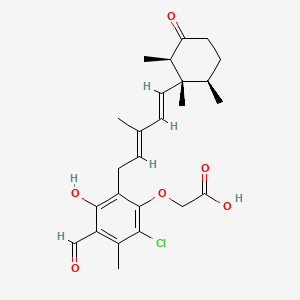
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)

![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)

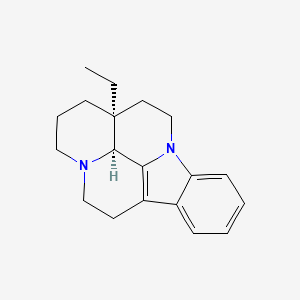

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
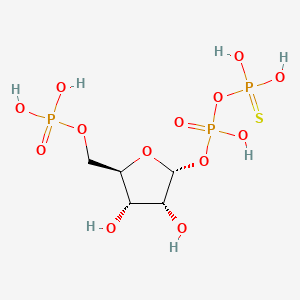
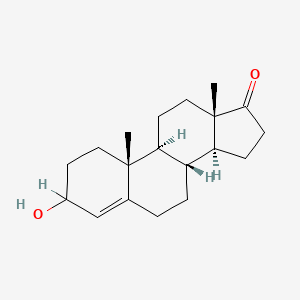
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)